molecular formula C11H8N4O5 B11696431 2-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl]benzoic acid

2-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl]benzoic acid

Cat. No.: B11696431
M. Wt: 276.20 g/mol
InChI Key: SKXSFQASOMKCKC-UHFFFAOYSA-N
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Description

2-[2-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)HYDRAZIN-1-YL]BENZOIC ACID is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a diazinane ring through a hydrazine linkage. The presence of multiple functional groups within its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)HYDRAZIN-1-YL]BENZOIC ACID typically involves the reaction of benzoic acid derivatives with hydrazine compounds under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity while minimizing the production of by-products. Quality control measures are implemented to monitor the reaction progress and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-[2-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)HYDRAZIN-1-YL]BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in various applications.

    Reduction: Reduction reactions can convert the compound into different reduced forms, which may have unique properties.

    Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[2-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)HYDRAZIN-1-YL]BENZOIC ACID has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[2-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)HYDRAZIN-1-YL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-[2-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)HYDRAZIN-1-YL]BENZONITRILE: Similar structure but with a nitrile group instead of a carboxylic acid.

    2-[2-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)HYDRAZIN-1-YL]BENZAMIDE: Similar structure but with an amide group instead of a carboxylic acid.

Uniqueness: The uniqueness of 2-[2-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)HYDRAZIN-1-YL]BENZOIC ACID lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for various applications that require specific reactivity and interactions.

Properties

Molecular Formula

C11H8N4O5

Molecular Weight

276.20 g/mol

IUPAC Name

2-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]benzoic acid

InChI

InChI=1S/C11H8N4O5/c16-8-7(9(17)13-11(20)12-8)15-14-6-4-2-1-3-5(6)10(18)19/h1-4H,(H,18,19)(H3,12,13,16,17,20)

InChI Key

SKXSFQASOMKCKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N=NC2=C(NC(=O)NC2=O)O

solubility

26.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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